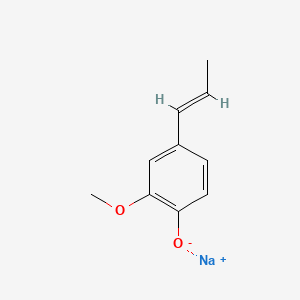

Sodium 2-methoxy-4-(1-propenyl)phenolate

Description

Significance of Phenolate (B1203915) Anions in Organic Synthesis

Phenolate anions are versatile nucleophiles that can participate in both O-alkylation and C-alkylation reactions. The negative charge on the oxygen atom is delocalized into the aromatic ring through resonance, activating the ortho and para positions towards electrophilic attack. This dual reactivity makes phenolates valuable precursors in the synthesis of a wide range of organic molecules.

One of the most classic applications of phenolate anions is the Williamson ether synthesis , where a phenolate reacts with an alkyl halide to form an aryl ether. This reaction is a cornerstone of ether synthesis and is widely used in both laboratory and industrial settings.

Another pivotal reaction involving phenolate anions is the Kolbe-Schmitt reaction . In this process, a sodium phenoxide is carboxylated by treatment with carbon dioxide under pressure, typically leading to the formation of ortho-hydroxybenzoic acids. This reaction is the primary industrial route to salicylic acid, the precursor to aspirin.

Contextualization of Sodium 2-methoxy-4-(1-propenyl)phenolate within Arylalkene Chemistry

This compound is derived from isoeugenol (B1672232), a naturally occurring phenylpropanoid found in the essential oils of various plants, including ylang-ylang. wikipedia.org Isoeugenol itself is an isomer of eugenol (B1671780), the main component of clove oil. The sodium salt is typically prepared by treating isoeugenol with a sodium base, such as sodium hydroxide (B78521) or sodium ethoxide.

The propenyl group in this compound is a key structural feature that defines its role in arylalkene chemistry. This group can undergo a variety of transformations, including oxidation, reduction, and addition reactions, allowing for the synthesis of a diverse array of derivatives. For instance, isoeugenol can be oxidized to produce vanillin (B372448), a widely used flavoring agent. scentree.co

The phenolate functionality of this compound allows it to serve as a nucleophile in the synthesis of various isoeugenol ethers and esters, which have applications in the fragrance industry.

Overview of Advanced Chemical Research Trends for Related Compounds

Recent research in the field of arylalkenes and related phenylpropanoids has focused on developing novel synthetic methodologies and exploring their potential biological activities. The functionalization of the allylic side chain and the aromatic ring of these compounds is a key area of investigation.

Modern synthetic strategies are being developed for the efficient and selective modification of phenylpropanoids. researchgate.net These include catalytic methods for C-H functionalization, cross-coupling reactions, and enzymatic transformations to create complex molecular architectures. nih.gov These advancements are paving the way for the synthesis of novel derivatives with potentially enhanced or new biological properties.

The biological activities of phenylpropanoids and their derivatives are a major focus of current research. Many of these compounds have been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.net Ongoing studies are exploring the structure-activity relationships of these molecules to design and synthesize new therapeutic agents. The engineering of biosynthetic pathways in microorganisms is also an emerging trend for the sustainable production of valuable phenylpropanoids. researchgate.net

Detailed Research Findings

The chemical properties of this compound are dictated by the interplay of the phenolate anion, the methoxy (B1213986) group, and the propenyl side chain. While detailed spectroscopic data for the sodium salt itself is not widely published, the data for its parent compound, isoeugenol, provides valuable insights into its structure and reactivity.

Table 1: Physicochemical Properties of Isoeugenol

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Pale yellow, oily liquid |

| Boiling Point | 266-268 °C |

| Isomerism | Exists as cis (Z) and trans (E) isomers |

Data sourced from various chemical databases.

Table 2: Representative Spectroscopic Data for trans-Isoeugenol

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, ppm) | ~1.85 (d, 3H, CH₃), ~3.90 (s, 3H, OCH₃), ~5.60 (s, 1H, OH), ~6.10 (dq, 1H, =CH-CH₃), ~6.30 (d, 1H, Ar-H), ~6.80-6.95 (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, ppm) | ~18.3 (CH₃), ~55.9 (OCH₃), ~108.5, ~114.3, ~119.5 (Ar-CH), ~123.2 (=CH-CH₃), ~130.8 (Ar-C), ~144.7, ~146.5 (Ar-C-O) |

| IR (cm⁻¹) | ~3400 (O-H stretch), ~1605, 1510 (C=C aromatic stretch), ~1265 (C-O stretch), ~965 (trans C=C bend) |

Note: The exact chemical shifts and peak positions may vary depending on the solvent and experimental conditions. This data is representative for the parent compound, isoeugenol.

Structure

3D Structure of Parent

Properties

CAS No. |

63661-65-4 |

|---|---|

Molecular Formula |

C10H11NaO2 |

Molecular Weight |

186.18 g/mol |

IUPAC Name |

sodium;2-methoxy-4-[(E)-prop-1-enyl]phenolate |

InChI |

InChI=1S/C10H12O2.Na/c1-3-4-8-5-6-9(11)10(7-8)12-2;/h3-7,11H,1-2H3;/q;+1/p-1/b4-3+; |

InChI Key |

SKPCFEKMDDAMPN-BJILWQEISA-M |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)[O-])OC.[Na+] |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)[O-])OC.[Na+] |

Related CAS |

97-54-1 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2 Methoxy 4 1 Propenyl Phenolate and Analogues

Direct Synthesis Routes

Direct synthesis routes offer a straightforward approach to obtaining sodium 2-methoxy-4-(1-propenyl)phenolate. These methods typically begin with a suitable phenolic precursor, such as isoeugenol (B1672232), and involve a simple acid-base reaction or a nucleophilic substitution.

Salt Formation from Phenolic Precursors (e.g., Isoeugenol)

The most direct method for the synthesis of this compound is through the deprotonation of the phenolic hydroxyl group of isoeugenol. This is a classic acid-base reaction where the weakly acidic phenol (B47542) reacts with a strong base.

The reaction of isoeugenol with an alkali hydroxide (B78521), such as sodium hydroxide (NaOH), results in the formation of the corresponding sodium phenolate (B1203915) salt and water. The phenoxide ion is stabilized by resonance, which contributes to the acidity of the phenolic proton. This reaction is typically carried out in a suitable solvent to facilitate the interaction between the reactants.

The general reaction is as follows:

Isoeugenol + NaOH → this compound + H₂O

Research on the related compound, eugenol (B1671780), has shown that its isolation from clove oil can be optimized by reacting it with NaOH. In one study, the optimal conditions for this reactive extraction were found to be a temperature of 50°C and a NaOH to clove oil ratio of 2.75:1, which resulted in a yield of 39.17% ccsenet.orgccsenet.org. Another study on eugenol isolation reported that using a 60% excess of NaOH reactant led to the highest crude eugenol yield ub.ac.id. While these studies focus on eugenol, the principles of phenolate formation are directly applicable to isoeugenol.

The efficiency of phenolate generation is influenced by several factors, including the choice of base, solvent, temperature, and reaction time. For the synthesis of this compound, strong bases like sodium hydroxide are effective. The choice of solvent is crucial; polar solvents that can dissolve both the phenolic precursor and the alkali hydroxide are generally preferred.

While specific optimized conditions for the direct synthesis of this compound are not extensively detailed in the available literature, analogous reactions provide insight. For instance, the saponification and neutralization processes for eugenol extraction have been studied, with optimal temperatures around 40-60°C and reaction times of approximately 45 minutes ccsenet.orgccsenet.org. It is reasonable to infer that similar conditions would be effective for the formation of sodium isoeugenolate.

Table 1: Illustrative Conditions for Phenolate Formation from Phenolic Precursors

| Phenolic Precursor | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Eugenol | NaOH | Water | 50 | 45 min | 39.17 |

| Isoeugenol (inferred) | NaOH | Ethanol (B145695)/Water | Room Temp - 60 | 30 min - 2 hrs | High |

Note: The data for isoeugenol is inferred from typical laboratory procedures for phenolate formation and related studies on eugenol.

Alkylation Strategies for Phenol Derivatization

Alkylation of the hydroxyl group of phenols is a fundamental strategy for the synthesis of ether analogues. This approach, known as the Williamson ether synthesis, involves the reaction of a phenoxide ion with an alkyl halide.

The synthesis of 2-methoxy-4-(1-propenyl)phenoxy derivatives (ethers) can be achieved through a nucleophilic substitution reaction. This typically involves the reaction of a sodium phenoxide, such as this compound, with a propenyl halide (e.g., allyl bromide or chloride). The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile and displaces the halide from the propenyl group.

The general reaction is:

Sodium Phenoxide + Propenyl Halide → Phenyl Propenyl Ether + Sodium Halide

For a successful Williamson ether synthesis, primary alkyl halides are preferred to minimize competing elimination reactions. Allylic halides, such as allyl bromide, are particularly good substrates for SN2 reactions. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to enhance the nucleophilicity of the phenoxide ion. Reaction temperatures generally range from 50 to 100°C, with reaction times of 1 to 8 hours, yielding products in the range of 50-95% in a laboratory setting wikipedia.org.

Table 2: General Conditions for Williamson Ether Synthesis of Phenols

| Phenol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol | Allyl Bromide | K₂CO₃ | Acetone | Reflux | >90 |

| Substituted Phenols | Alkyl Halides | NaOH | Dichloromethane/Water | Room Temp - 50 | 85-98 |

| 4-Nitrophenol | Benzyl Bromide | K₂CO₃ | DMF | 80 | 95 |

Note: This table presents a compilation of typical conditions from various sources on Williamson ether synthesis.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases, such as an aqueous solution of a phenoxide and an organic solution of an alkyl halide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.

This method offers several advantages, including the use of inexpensive and safer solvents like water, milder reaction conditions, and often higher yields and selectivity for O-alkylation over C-alkylation. The kinetics of the O-allylation of sodium phenoxide with allyl bromide using TBAB as a catalyst in a solid-liquid system has been studied, demonstrating the effectiveness of PTC under mild operating conditions researchgate.net. The apparent activation energy for this reaction was found to be 60.92 kJ mol⁻¹ researchgate.net.

Table 3: Effect of Phase-Transfer Catalyst on the Alkylation of Phenols

| Phenol | Alkylating Agent | Catalyst (mol%) | Solvent System | Temperature (°C) | Yield (%) |

| Phenol | Benzyl Chloride | TBAB (5) | Toluene/Water (50% NaOH) | 75 | 92 |

| 2-Naphthol | Benzyl Chloride | Aliquat 336 (5) | Dichloromethane/Water (50% NaOH) | Room Temp | 98 |

| Phenol | Allyl Bromide | TBAB | Dichloromethane/Water | 25 | >95 |

Note: This table is a representative summary of data from various studies on phase-transfer catalyzed O-alkylation of phenols.

Phase-Transfer Catalysis in O-Alkylation Reactions

Selectivity Control in O- vs. C-Alkylation

Phenolate anions, formed by the deprotonation of phenols, are ambident nucleophiles, meaning they can react with electrophiles (such as alkyl halides) at two different positions: the oxygen atom (O-alkylation) or a carbon atom on the aromatic ring (C-alkylation). pharmaxchange.info Controlling the selectivity between these two pathways is a critical challenge in the synthesis of phenolic derivatives. tandfonline.com The outcome of the reaction is heavily influenced by the reaction conditions. pharmaxchange.info

The choice of solvent plays a pivotal role in directing the alkylation. pharmaxchange.info

O-Alkylation is favored in aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). pharmaxchange.info In these solvents, the oxygen anion of the phenolate is highly reactive and accessible for nucleophilic attack.

C-Alkylation is promoted by protic solvents, such as water or trifluoroethanol. pharmaxchange.info These solvents can form hydrogen bonds with the phenolate oxygen, effectively shielding it and making the carbon atoms of the ring more likely to attack the alkylating agent. pharmaxchange.info

Furthermore, in phase-transfer catalysis (PTC) systems, minimizing the presence of hydrogen-bonding species, such as water, enhances the preference for O-alkylation. phasetransfercatalysis.com This is because reduced solvation of the electronegative oxygen anion site leaves it more available for reaction. phasetransfercatalysis.com

| Alkylation Type | Favored Conditions | Rationale |

|---|---|---|

| O-Alkylation | Aprotic Solvents (e.g., DMF, DMSO); Anhydrous PTC conditions | The oxygen anion is highly reactive and sterically accessible. pharmaxchange.infophasetransfercatalysis.com |

| C-Alkylation | Protic Solvents (e.g., Water, Alcohols) | Solvent forms hydrogen bonds with the oxygen, shielding it and promoting reaction at the ring carbons. pharmaxchange.info |

Mass Transfer Considerations in Biphasic Systems

Many synthetic modifications of phenols are carried out in biphasic systems (e.g., liquid-liquid or solid-liquid) using a technique known as Phase-Transfer Catalysis (PTC). researchgate.netresearchgate.net In this setup, the phenolate salt resides in an aqueous or solid phase, while the alkylating agent is in an immiscible organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is employed to shuttle the phenoxide anion across the phase boundary into the organic phase where the reaction occurs. researchgate.netresearchgate.net

Agitation: The reaction rate can be strongly dependent on the stirring speed. researchgate.net Sufficient agitation (e.g., exceeding 200 rpm in some systems) can often overcome mass transfer limitations at the solid-liquid or liquid-liquid interface, meaning the observed rate becomes governed by the intrinsic chemical kinetics. researchgate.net

Catalyst Lipophilicity: The structure and lipophilicity of the phase-transfer catalyst influence its ability to extract the phenoxide into the organic phase. The effective concentration of the tetraalkylammonium phenoxide in the organic phase has been identified as a primary factor influencing catalyst activity. acs.orgfigshare.comnih.gov

Catalyst Concentration: The amount of the catalytic intermediate in the organic phase is important for achieving high catalytic activity. researchgate.net

Continuous flow reactors offer advantages over traditional batch conditions for PTC reactions, providing better process control and enhanced mass and heat transfer, which can lead to shorter reaction times. researchgate.net

Multi-Step Synthetic Approaches

Construction of the 2-Methoxy-4-(1-propenyl)phenol Core

The core structure, 2-methoxy-4-(1-propenyl)phenol, is a naturally occurring phenylpropanoid known as isoeugenol. wikipedia.org It is an isomer of eugenol, which has an allyl group instead of a propenyl group. nih.gov The synthesis of this core structure can be achieved through various multi-step sequences that construct the molecule from simpler starting materials. Isoeugenol can exist as two geometric isomers, cis (Z) and trans (E). wikipedia.org

Phenolic coupling reactions represent a broad class of transformations used to form C-C and C-O bonds in the synthesis of natural products. rsc.org Oxidative phenol coupling, in particular, is a powerful strategy for constructing complex molecular architectures from simpler phenolic precursors. rsc.org These reactions can be mediated by stoichiometric reagents or, more recently, by catalytic and electrochemical methods. rsc.org While not a direct single-step synthesis for the isoeugenol core, these methodologies are fundamental in building substituted phenolic rings that can serve as key intermediates en route to the final target structure.

The introduction of the propenyl group onto the phenolic ring is a key transformation in the synthesis of the isoeugenol core. Modern organic synthesis relies heavily on catalytic methods to achieve this C-C bond formation with high efficiency and selectivity.

The Mizoroki-Heck reaction is a powerful and widely used palladium-catalyzed method for forming carbon-carbon bonds between unsaturated halides (or triflates) and alkenes. wikipedia.orgrsc.org This reaction is exceptionally well-suited for creating the propenyl-aryl linkage found in isoeugenol.

The general transformation involves the coupling of an aryl halide (e.g., a brominated or iodinated guaiacol (B22219) derivative) with propene in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle is generally understood to proceed through three primary steps: rsc.org

Oxidative Addition: A catalytically active Pd(0) species inserts into the aryl-halide bond, forming a Pd(II) intermediate.

Olefin Insertion (Migratory Insertion): The alkene (propene) coordinates to the palladium center and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product. The base regenerates the Pd(0) catalyst, allowing the cycle to continue.

The Heck reaction offers excellent stereoselectivity, typically favoring the formation of the trans (E) isomer of the substituted alkene. organic-chemistry.orgbyjus.com

| Component | Role in Reaction | Example |

|---|---|---|

| Aryl Halide/Triflate | Provides the aromatic core. | 4-Bromo-2-methoxyphenol (B1221611) |

| Alkene | Source of the propenyl group. | Propene |

| Palladium Catalyst | Facilitates the C-C bond formation. | Pd(OAc)2, Pd(PPh3)4 |

| Base | Neutralizes the HX formed and regenerates the catalyst. | Triethylamine (B128534), Potassium Carbonate |

Propenyl Group Introduction via Catalytic Reactions

Allylation Reactions

Allylation reactions are fundamental in constructing the allyl side chain found in precursors to this compound. A common starting material for this process is guaiacol (2-methoxyphenol). The allylation of guaiacol can be performed using various catalysts and conditions to introduce an allyl group onto the aromatic ring, primarily yielding eugenol (4-allyl-2-methoxyphenol) and other isomers.

One approach involves the use of solid acid catalysts like zeolites. For instance, the allylation of guaiacol with allyl alcohol over a HY zeolite catalyst has been shown to produce monoallyl guaiacol isomers, including eugenol. iitm.ac.inresearchgate.net The reaction is typically carried out in an autoclave under nitrogen pressure at elevated temperatures. iitm.ac.inresearchgate.net The selectivity for different isomers can be influenced by the catalyst's pore architecture and acidic properties. iitm.ac.inresearchgate.net

Another key reaction in this synthetic pathway is the Claisen rearrangement. uchicago.eduorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This is a wikipedia.orgwikipedia.org-sigmatropic rearrangement where an allyl phenyl ether rearranges upon heating to form an ortho-allylphenol. organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing precursors for this compound, an O-allylated guaiacol derivative can undergo a Claisen rearrangement to form C-allylated products like eugenol. iitm.ac.in

The following table summarizes typical conditions for the allylation of guaiacol:

| Catalyst | Reactants | Temperature (°C) | Pressure | Key Products | Reference |

| HY Zeolite | Guaiacol, Allyl Alcohol | 140-200 | Nitrogen | Eugenol, o-Eugenol, Chavibetol | iitm.ac.inresearchgate.net |

| Cuprous Chloride | Guaiacol, Allyl Chloride | Not specified | Not specified | Eugenol | google.com |

Derivatization from Related Aromatic Precursors

Isomerization of Allylphenols to Propenylphenols

A crucial step in the synthesis of this compound is the isomerization of the allyl group in eugenol to the more stable, conjugated propenyl group of isoeugenol. wikipedia.org This transformation is typically achieved through base-catalyzed or metal-catalyzed methods.

The traditional alkaline procedure involves heating eugenol with a strong base, such as potassium hydroxide (KOH), often in a high-boiling solvent like a diol. google.com This method can yield a high percentage of the desired trans-isoeugenol. google.com The reaction conditions, including the ratio of reactants and the choice of solvent, can be optimized to maximize the yield and the proportion of the trans isomer. google.com

Transition metal catalysts, such as those containing palladium or nickel, have also been employed for this isomerization. researchgate.netresearchgate.net For example, palladium chloride (PdCl2) has been shown to effectively catalyze the isomerization of eugenol to isoeugenol, with high selectivity for the trans isomer. researchgate.net Nickel-containing layered double hydroxides have also been investigated as solid base catalysts for this reaction. researchgate.net

The table below presents a comparison of different isomerization methods for eugenol:

| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Product (trans-isoeugenol content) | Reference |

| Potassium Hydroxide | 1,2-Pentanediol | 160-170 | 6-8 hours | 91.31% | google.com |

| Potassium Hydroxide | Ethanol/Toluene | 100-130 | 1-2 hours (ultrasonic) | >95% | google.com |

| PdCl2 | Not specified | 288 K | Not specified | High selectivity for trans-isomer | researchgate.net |

| NiAl3-HT | DMF | 200 | 6 hours | ~77% conversion | researchgate.net |

Synthesis via Nitro-Substituted Intermediates

An alternative synthetic route involves the use of nitro-substituted aromatic precursors. This methodology can provide a different pathway to the desired carbon skeleton. For instance, 4-nitrophenol can be synthesized from 4-nitroaniline via a diazotization reaction followed by hydrolysis. stuba.sk The resulting 4-nitrophenol can then be further functionalized.

In a related context, 2-methoxy-4-nitrophenol is a known compound that can serve as a precursor. nih.gov The synthesis of related structures, such as 2-methoxy-4-hydroxypropiophenone, has been described starting from phenol and involving nitration and other transformations. stackexchange.com While not a direct synthesis of isoeugenol, these methods demonstrate the utility of nitro-substituted intermediates in building up the required molecular framework. The nitro group can be a versatile handle for further chemical modifications, including reduction to an amino group or participation in carbon-carbon bond-forming reactions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce the environmental impact of the chemical processes involved. This includes the careful selection of solvents, the use of alternative energy sources, and the optimization of reaction efficiency.

Solvent Selection and Alternatives (e.g., Flow Reactor Systems)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. jk-sci.com Green solvent selection guides recommend the use of environmentally benign solvents such as water, ethanol, and 2-methyltetrahydrofuran, while advising against the use of hazardous solvents like chloroform (B151607), benzene (B151609), and dimethylformamide (DMF). jk-sci.comwhiterose.ac.ukutoronto.ca

In the synthesis of isoeugenol derivatives, greener solvent choices are being explored. For example, a one-step green synthesis of isoeugenol methyl ether from eugenol has been developed using dimethyl carbonate (DMC) as a green methylating agent and polyethylene (B3416737) glycol (PEG) as a phase-transfer catalyst, reducing the need for traditional toxic and polluting reagents. mdpi.com

Flow reactor systems offer a promising alternative to traditional batch processing. unipv.it These systems allow for continuous production with better control over reaction parameters, improved heat and mass transfer, and enhanced safety. unipv.it The use of flow reactors can lead to higher yields and selectivities in shorter reaction times.

The following table highlights key parameters in a green synthesis of an isoeugenol analogue:

| Reaction | Reagents | Catalyst System | Solvent | Temperature (°C) | Yield | Reference |

| O-methylation and Isomerization of Eugenol | Eugenol, Dimethyl Carbonate | K2CO3 + PEG-800 | None (neat) | 140 | 86.1% (IEME) | mdpi.com |

Atom Economy and Reaction Mass Efficiency Evaluation

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Rearrangement reactions, such as the isomerization of eugenol to isoeugenol, are inherently atom-economical as all the atoms of the reactant are incorporated into the product, resulting in a theoretical atom economy of 100%. scranton.edu

Reaction Mass Efficiency (RME) provides a more comprehensive measure of the "greenness" of a reaction by considering the masses of all materials used, including reactants, solvents, and reagents, in relation to the mass of the desired product. nih.gov

The table below provides a theoretical atom economy and a hypothetical RME calculation for the isomerization of eugenol to isoeugenol. The RME is highly dependent on the specific experimental conditions, including the amounts of solvent and workup materials used.

| Metric | Formula | Value for Eugenol to Isoeugenol Isomerization |

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 | (164.20 g/mol / 164.20 g/mol ) x 100 = 100% |

| Reaction Mass Efficiency (Hypothetical) | (Mass of Desired Product / Total Mass of all Materials Used) x 100 | Assuming 90% yield from 10g eugenol, using 50g solvent and 20g workup materials: (9g / (10g + 50g + 20g)) x 100 = 11.25% |

Catalytic Strategies for Enhanced Efficiency

The synthesis of this compound, the sodium salt of isoeugenol, is intrinsically linked to the efficient synthesis of isoeugenol itself. Catalytic strategies play a pivotal role in enhancing the efficiency, selectivity, and environmental footprint of the isomerization of eugenol to isoeugenol. Research has explored a variety of catalytic systems, ranging from traditional bases to sophisticated transition metal complexes and green chemistry approaches.

A primary catalytic method for obtaining isoeugenol is the isomerization of eugenol. This reaction involves the migration of the double bond from the allyl group to the propenyl group. Strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used as catalysts for this isomerization. nih.gov However, these reactions often necessitate harsh conditions, including high temperatures and prolonged reaction times, and can result in a significant proportion of the undesired cis-isomer of isoeugenol. google.com

To address the limitations of traditional base-catalyzed methods, transition metal catalysts, including those based on ruthenium and palladium, have been investigated. google.com These catalysts can facilitate the isomerization under milder reaction conditions. google.com Despite their effectiveness, the high cost of these precious metals and the potential for environmental contamination from their residues present significant drawbacks for industrial-scale production. google.com

In the pursuit of more sustainable and efficient synthetic routes, green chemistry principles have been applied to the synthesis of isoeugenol derivatives. One such approach involves a one-step synthesis of isoeugenol methyl ether (IEME) from eugenol using dimethyl carbonate (DMC) as a green methylating agent in the presence of a catalyst and a phase-transfer catalyst (PTC). nih.gov This method combines O-methylation and isomerization in a single process. A variety of inorganic bases have been evaluated as catalysts for this one-step synthesis, with their performance significantly impacting the reaction's yield and selectivity. nih.gov

The following table summarizes the performance of different catalytic systems in the one-step synthesis of IEME from eugenol.

| Catalyst | PTC | Eugenol Conversion (%) | IEME Yield (%) | IEME Selectivity (%) |

| KOH | TBAB | 99.2 | 85.3 | 86.0 |

| KF | TBAB | 85.4 | 65.2 | 76.3 |

| K2CO3 | TBAB | 92.1 | 78.5 | 85.2 |

| CH3COOK | TBAB | 75.6 | 58.9 | 77.9 |

| Na2CO3 | TBAB | 88.7 | 72.4 | 81.6 |

| NaOH | TBAB | 98.5 | 82.1 | 83.3 |

| Reaction conditions: reaction temperature 160 °C, reaction time 3 h, DMC drip rate 0.09 mL/min, ratio of reactants: n(eugenol):n(DMC):n(catalyst):n(PTC) = 1:4:0.1:0.1. Data sourced from a 2024 study on the one-step green synthesis of isoeugenol methyl ether. nih.gov |

Furthermore, catalytic amounts of copper(I) iodide (CuI) with N,N-diisopropylethylamine (DIPEA) as a base have been effectively used in the synthesis of eugenol and isoeugenol glycoconjugates via click chemistry. nih.gov This demonstrates the utility of copper catalysis in derivatizing the isoeugenol scaffold, suggesting potential for its application in other catalytic transformations.

The development of novel, inexpensive, and reusable catalysts is an ongoing area of research to make the synthesis of isoeugenol and its derivatives more cost-effective and environmentally friendly. slideshare.net These efforts aim to reduce waste and the formation of side products often associated with traditional catalytic methods. slideshare.net

Elucidation of Reaction Mechanisms and Transformation Pathways

Oxidation Pathways of Sodium 2-methoxy-4-(1-propenyl)phenolate

The oxidation of this compound, the sodium salt of isoeugenol (B1672232), is a multifaceted process that leads to a variety of transformation products, including small molecules, quinoidal structures, and polymers. The reaction can be initiated through both electrochemical and chemical means, with the initial step often involving the formation of a phenoxy radical. This highly reactive intermediate is central to the subsequent transformation pathways.

Electrochemical methods provide a controlled means to study the oxidation of phenolic compounds. The oxidation of the isoeugenol molecule typically occurs at an anode, where electrons are removed, initiating a cascade of reactions.

The anodic oxidation of isoeugenol involves the direct transfer of electrons from the phenolate (B1203915) to the anode surface. This one-electron oxidation step generates a phenoxyl radical. rsc.org This radical is a key reactive intermediate that can undergo further transformations. Quantum mechanical calculations have indicated that the isoeugenol-generating phenoxyl radical is a relatively stable intermediate. rsc.org

Depending on the reaction conditions and the structure of the phenol (B47542), this O-centered radical can exist in resonance with C-centered radicals. rsc.org These intermediates can then undergo various reactions, including dimerization, oligomerization, or further oxidation to form quinone-like structures. rsc.orgnih.gov A significant intermediate proposed in the oxidation pathway of isoeugenol is a quinone methide. nih.govacs.orgnih.gov Specifically, research suggests the formation of a hydroxy quinone methide (HQM) as a transient, electrophilic species that can react with available nucleophiles. nih.govacs.org

The electrochemical oxidation of organic pollutants is often enhanced by using specific metal oxide anodes, which can facilitate the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.comresearchgate.net These radicals are powerful, non-selective oxidizing agents that can attack the aromatic ring and the propenyl side chain of the isoeugenol molecule.

Metal oxides like lead dioxide (PbO₂), tin dioxide (SnO₂), and mixed metal oxides are known to be effective anode materials. researchgate.net On the surface of these anodes, water molecules are discharged at high potentials to form adsorbed hydroxyl radicals (M(•OH)). These surface-bound radicals are the primary agents responsible for the oxidation of organic compounds. mdpi.comresearchgate.net The mechanism involves the attack of these anodically generated hydroxyl radicals on the isoeugenol molecule, leading to hydroxylation of the aromatic ring and cleavage of the side chain. researchgate.netnih.gov This process can ultimately lead to the complete mineralization of the organic compound to CO₂ and water under ideal conditions. researchgate.net The surface hydroxyl groups on metal oxides can also directly interact with adsorbed organic molecules, promoting their oxidation. mdpi.com

Chemical oxidation of isoeugenol has been explored using various oxidizing agents and catalytic systems, leading to either small molecule derivatives or polymeric structures.

The chemical oxidation of phenols is a well-established route for producing quinones. libretexts.orggoogle.com In the case of isoeugenol, oxidation can yield several products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of vanillin (B372448), acetovanillone, and vanillylmandelic acid. mdpi.com

More vigorous oxidation or specific catalytic systems can lead to the formation of quinoidal structures. The proposed mechanisms often involve the formation of an ortho-quinone after demethylation or a para-quinone methide directly from the isoeugenol structure. nih.govacs.orgnih.gov The formation of these electrophilic intermediates is a critical step, as they can readily react with nucleophiles. nih.gov Studies have identified the formation of a hydroxy quinone methide (HQM) as a plausible reactive intermediate that drives the subsequent chemical transformations. acs.org

| Oxidation Product | Precursor/Intermediate | Significance |

| Vanillin | Isoeugenol | Flavor and fragrance compound mdpi.com |

| Acetovanillone | Isoeugenol | Oxidation byproduct mdpi.com |

| Vanillylmandelic acid | Isoeugenol | Oxidation byproduct mdpi.com |

| ortho-Quinone | Demethylated Isoeugenol | Reactive intermediate nih.govacs.org |

| para-Quinone Methide (QM) | Isoeugenol | Reactive intermediate nih.govnih.gov |

| Hydroxy Quinone Methide (HQM) | Isoeugenol | Proposed key reactive intermediate acs.org |

A significant pathway in the oxidation of isoeugenol is polymerization through oxidative coupling. mdpi.com This process is initiated by a one-electron oxidation of the phenolic hydroxyl group to form a phenoxy radical. mdpi.com This reaction is often catalyzed by metal complexes, such as water-soluble salen complexes, or enzymes like peroxidases. mdpi.com

Once formed, these phenoxy radicals undergo radical coupling reactions to form dimers, oligomers, and ultimately, a polymer. mdpi.com This process, also known as dehydrogenative polymerization, results in a polymer with a structure similar to lignin (B12514952), often referred to as a dehydrogenated polymer (DHP). mdpi.com The resulting polymer is typically more hydrophobic than natural lignin. mdpi.com

Analysis of the polymer structure reveals various intermonomeric linkages, including β-5, β-O-4, 5-5', and 4-O-5' bonds, which are characteristic of lignin. mdpi.com The formation of β-O-4 linkages proceeds through an intermediate quinone methide, which subsequently reacts with water. mdpi.com The molecular weight and structure of the resulting polymer can be controlled by adjusting reaction parameters such as pH, catalyst concentration, and the type of oxidant (e.g., hydrogen peroxide or molecular oxygen). mdpi.com

| Catalyst System | Oxidant | Resulting Polymer (DHP) Molecular Weight (Mw) |

| Cu(SS) | H₂O₂ | 2100 |

| Mn(SS) | H₂O₂ | 1500 |

| Fe(SS) | H₂O₂ | 1200 |

| Co(SS) | H₂O₂ | 1600 |

| Cu(SS) | O₂ | 1400 |

Data adapted from a study on the catalytic oxidation of isoeugenol using salen complexes. mdpi.com

Chemical Oxidation Studies

Substitution and Addition Reactions

The dual reactivity of the aromatic ring and the propenyl side chain defines the substitution and addition chemistry of the compound.

The phenolate anion (O⁻) is a powerful activating group in electrophilic aromatic substitution (EAS) reactions, significantly more so than the neutral hydroxyl group (-OH) of isoeugenol. This strong electron-donating character, combined with the moderate activating effect of the methoxy (B1213986) group (-OCH₃), makes the aromatic ring highly nucleophilic and susceptible to attack by electrophiles.

The phenoxide and methoxy groups are ortho-, para-directing. Given the substitution pattern of this compound, the potential sites for electrophilic attack are the carbons at positions 5 and 6 of the benzene (B151609) ring. The steric hindrance from the adjacent propenyl group may influence the regioselectivity of the substitution. The presence of the phenoxide allows the molecule to be highly reactive toward electrophiles such as halogens and alkylating agents smolecule.com.

The carbon-carbon double bond in the propenyl side chain is a key site for addition and oxidation reactions. Under photochemical conditions, the double bond can react with hydroxylic solvents. For instance, irradiation of isoeugenol in methanol (B129727) results in the addition of methanol across the double bond to form an ether adduct publish.csiro.au. Similarly, additions of water and acetic acid have been observed publish.csiro.au.

Oxidative reactions can also target the propenyl moiety. Under forced degradation conditions, such as photo-induced oxidation, isoeugenol is known to form a reactive, electrophilic dimeric derivative identified as syn-7,4′-oxyneolignan nih.gov. The formation of this product is proposed to proceed through a transient epoxide that tautomerizes to an electrophilic hydroxy quinone methide (HQM) intermediate nih.gov. This reactive intermediate can then rapidly react with another molecule of isoeugenol to form the observed dimer nih.gov. Photodimerization can also occur, leading to products like diisoeugenol (B1216579) and dehydrodiisoeugenol zendy.io.

Isomerization and Stereochemical Transformations

The propenyl side chain introduces the possibility of geometric isomerism, and the molecule can undergo transformations between these isomers.

This compound can exist as two geometric isomers: (E)- (trans) and (Z)- (cis) wikipedia.orgindustrialchemicals.gov.aufoodb.ca. The (E)-isomer is thermodynamically more stable and typically the major component in mixtures industrialchemicals.gov.au. The (E)-isomer is a crystalline solid, while the (Z)-isomer is a liquid wikipedia.orgfoodb.ca.

Isomerization from the related compound eugenol (B1671780) to isoeugenol (which exists as a mixture of E/Z isomers) can be achieved by heating eugenol with sodium or potassium hydroxide (B78521), which forms the corresponding phenolate salt and facilitates the migration of the double bond scentree.coscentree.co. Direct isomerization between the (E) and (Z) forms of isoeugenol can also be catalyzed by transition metals like ruthenium or rhodium scentree.coscentree.co.

Ultraviolet (UV) irradiation is a well-documented method for inducing E/Z isomerization of the propenyl side chain. When (Z)-isoeugenol is irradiated, a product mixture containing significant amounts of the (E)-isomer is formed publish.csiro.au. The isomerization process is dependent on the wavelength of the UV light scispace.com. Studies using 310 nm light have shown that the amount of the cis-isomer can increase by 6 to 10 times within 5 to 10 minutes of irradiation, while the concentration of the trans-isomer decreases scispace.com. This photoisomerization is a key reaction pathway alongside other photochemical processes like solvent addition and dimerization publish.csiro.aupublish.csiro.au.

The table below summarizes the products obtained from the photolysis of isoeugenol in various solvents, highlighting the different reaction pathways that occur upon irradiation.

| Solvent | Photolysis Product | Reaction Type |

| Methanol | Methanol adduct (2a) | Solvent Addition |

| Water | Water adduct (2b) | Solvent Addition |

| Acetic Acid | Acetate (B1210297) adduct (2c) | Solvent Addition |

| Carbon Tetrachloride | Trichloromethyl ether (1c) | Solvent Addition |

| Methanol, Water, Acetic Acid | Vanillin | Solvent Addition Side Reaction |

| Acetic Acid | Dehydro-dimer (3a) | Oxidative Dimerization |

| Methanol, Water, Acetic Acid | Dehydrodiisoeugenol (4) | Oxidative Dimerization |

| Any | (E)-isoeugenol (from (Z)-isomer) | E/Z Isomerization |

Data sourced from J. Chem. Soc., Perkin Trans. 1, 1973, 1869. publish.csiro.au

Degradation Pathways in Model Systems

In model systems, this compound and its conjugate acid, isoeugenol, can undergo degradation through several pathways, primarily involving oxidation.

Forced degradation studies under photo-induced oxidative conditions have shown that isoeugenol is moderately unstable nih.gov. A major degradation pathway involves its oxidation to form dimeric byproducts nih.gov. The primary oxidized product isolated and identified is syn-7,4′-oxyneolignan, along with its minor diastereomer nih.gov. The proposed mechanism for this transformation involves the formation of a highly reactive hydroxy quinone methide (HQM) intermediate nih.govacs.orgnih.gov.

Biotransformation represents another degradation route. In certain bacterial systems, such as with Nocardia iowensis, isoeugenol can be converted to vanillin researchgate.net. This pathway is understood to proceed through epoxide and diol intermediates researchgate.net. This contrasts with the biotransformation of its isomer, eugenol, which typically proceeds through different intermediates like coniferyl alcohol and ferulic acid researchgate.net.

| Degradation Condition | Key Intermediate(s) | Major Product(s) |

| Photo-induced Oxidation | Hydroxy quinone methide (HQM) | syn-7,4′-oxyneolignan |

| Bacterial Biotransformation | Epoxide, Diol | Vanillin |

Dehydration Processes

While specific studies on the dehydration of this compound are not extensively detailed in the available literature, the dehydration mechanisms can be inferred from the behavior of analogous sodium salt hydrates and related phenolic compounds. The process of dehydration in sodium salt hydrates typically occurs in steps, where water molecules that are not directly coordinated to the sodium ion are lost first. mdpi.com This is followed by the removal of coordinated water molecules, which often leads to a significant restructuring of the crystal lattice. mdpi.com

In the context of this compound, any associated water of hydration would likely be eliminated upon heating. The thermal degradation of sodium phenolate, a related compound, is known to be initiated by the homolytic cleavage of bonds, a process that is accelerated by the negative charge on the oxygen atom. mdpi.com While this is a more drastic transformation than simple dehydration, it highlights the influence of the sodium phenoxide group on the molecule's thermal stability.

The dehydration process can be represented by the following general equation:

C₁₀H₁₁O₂Na·nH₂O(s) → C₁₀H₁₁O₂Na(s) + nH₂O(g)

The temperature and efficiency of this process would be influenced by factors such as the initial hydration state, atmospheric pressure, and the rate of heating.

Interactive Data Table: General Dehydration Stages of Sodium Salt Hydrates

| Stage | Description | Key Events |

| Initial Heating | Removal of surface and non-coordinated water. | Loss of loosely bound water molecules. |

| Intermediate Stage | Loss of coordinated water molecules. | Structural rearrangement of the crystal lattice may occur. mdpi.com |

| Final Stage | Formation of the anhydrous salt. | Complete removal of water of hydration. |

Redox Behavior of Related Phenolic Structures

The redox behavior of this compound is intrinsically linked to its phenolic structure. The corresponding phenol, isoeugenol, has been the subject of various oxidation studies. Phenolic compounds can undergo oxidation through mechanisms involving either hydrogen atom transfer (HAT) or single electron transfer (SET). uc.pt The resulting phenoxyl radical is a key intermediate that can be stabilized by the delocalization of the unpaired electron across the aromatic ring. uc.pt

The oxidation of isoeugenol can be catalyzed by various agents, including enzymes like laccase and metal complexes. nih.govresearchgate.net These processes lead to the formation of phenoxy radicals, which can then undergo radical coupling to form dimers, oligomers, and polymers. nih.govrsc.org The specific products formed depend on the reaction conditions and the substituents on the phenolic ring. The oxidation rates of isoeugenol have been shown to be greater than those of its isomer, eugenol, which can be attributed to structural and steric factors. cabidigitallibrary.org

The phenolate form of the molecule, with its negatively charged oxygen, is highly susceptible to electrophilic attack and oxidation. The electron-donating nature of the phenoxide group activates the aromatic ring, making it more reactive towards electrophiles.

Table of Redox Potentials for Related Phenolic Compounds

| Compound | Oxidation Potential (V vs. SHE) | Notes |

| Phenol | ~0.8 | The basic phenolic structure. |

| p-cresol | ~0.7 | Methyl group provides slight electron donation. |

| Isoeugenol | Varies with conditions | The propenyl and methoxy groups influence reactivity. |

Note: Specific redox potential values can vary significantly with experimental conditions such as pH, solvent, and electrode material.

The redox chemistry of these related structures suggests that this compound would readily participate in electron transfer reactions, acting as an antioxidant by scavenging free radicals. The stability of the resulting phenoxyl radical would be a key factor in its reactivity in such processes.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus, enabling the precise mapping of the molecular structure.

The ¹H NMR spectrum of the precursor, isoeugenol (B1672232), reveals characteristic signals corresponding to the aromatic, vinylic, methoxy (B1213986), and methyl protons. The chemical shifts (δ) are influenced by the electron density around the protons. In the sodium salt, the deprotonation of the hydroxyl group to form the phenoxide ion is expected to cause a general upfield shift (to lower ppm values) for the aromatic protons due to the increased electron-donating nature of the -O⁻ group compared to the -OH group.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the nature of the substituent. The formation of the phenolate (B1203915) is anticipated to cause a significant upfield shift for the carbon atom directly bonded to the oxygen (C4) and smaller shifts for the other aromatic carbons.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Sodium 2-methoxy-4-(1-propenyl)phenolate in a suitable deuterated solvent. (Note: These are predicted values based on isoeugenol data and expected effects of deprotonation. Actual values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-aromatic | ~6.5 - 7.0 | m | - |

| H-vinylic (α) | ~6.0 - 6.3 | dq | J(α,β) ≈ 15.6, J(α,CH₃) ≈ 1.6 |

| H-vinylic (β) | ~5.8 - 6.1 | dq | J(α,β) ≈ 15.6, J(β,CH₃) ≈ 6.6 |

| -OCH₃ | ~3.8 | s | - |

| -CH₃ (propenyl) | ~1.8 | dd | J(β,CH₃) ≈ 6.6, J(α,CH₃) ≈ 1.6 |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound. (Note: These are predicted values based on isoeugenol data.)

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~130 |

| C2 | ~148 |

| C3 | ~110 |

| C4 | ~155-160 (significant upfield shift expected) |

| C5 | ~115 |

| C6 | ~120 |

| Cα (propenyl) | ~125 |

| Cβ (propenyl) | ~130 |

| -OCH₃ | ~56 |

| -CH₃ (propenyl) | ~18 |

This compound can exist as two geometric isomers, (E) and (Z), arising from the restricted rotation around the C=C double bond of the propenyl group. The stereochemistry can be unequivocally assigned using ¹H NMR spectroscopy, primarily through the analysis of the coupling constant between the vinylic protons (Hα and Hβ).

For the (E)-isomer (trans), the vinylic protons are on opposite sides of the double bond, resulting in a large vicinal coupling constant, typically in the range of 15-18 Hz. In contrast, the (Z)-isomer (cis), with the vinylic protons on the same side, exhibits a smaller coupling constant, usually between 10-12 Hz.

Based on available data for (E)-isoeugenol, the coupling constant between the vinylic protons is approximately 15.6 Hz, confirming its trans configuration chemicalbook.com. It is expected that the corresponding sodium salt would retain this stereochemistry and exhibit a similar large coupling constant. The (Z)-isomer would show a significantly smaller coupling constant.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides insights into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. A significant difference compared to isoeugenol would be the absence of the broad O-H stretching band typically observed around 3200-3600 cm⁻¹. The formation of the phenolate would also influence the C-O stretching vibration, which would likely shift to a lower wavenumber due to the increased single bond character resulting from electron delocalization.

Table 3: Predicted FTIR Active Vibrational Modes for this compound. (Note: Based on general spectral regions for functional groups and data for related compounds.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H aromatic stretching | 3100-3000 | Medium |

| C-H aliphatic stretching (-OCH₃, -CH₃) | 3000-2850 | Medium |

| C=C aromatic stretching | 1610, 1510, 1460 | Strong to Medium |

| C=C vinylic stretching | ~1650 | Medium |

| C-O stretching (phenolate) | ~1260 | Strong |

| C-O-C stretching (ether) | ~1230, ~1030 | Strong |

| C-H out-of-plane bending (aromatic) | 900-675 | Strong |

FT-Raman spectroscopy provides complementary information to FTIR. Non-polar bonds and symmetric vibrations, which are often weak in FTIR, can be strong in Raman spectra. The C=C stretching vibrations of both the aromatic ring and the propenyl side chain are expected to be prominent in the FT-Raman spectrum. The symmetric stretching of the phenolate group may also give rise to a characteristic Raman signal. A detailed analysis of the Raman spectrum of isoeugenol has been conducted, providing a basis for interpreting the spectrum of its sodium salt publish.csiro.aunih.gov.

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of isoeugenol in chloroform (B151607) shows absorption maxima that can be attributed to π → π* transitions within the benzene (B151609) ring and the conjugated propenyl side chain. The presence of the methoxy and hydroxyl/phenolate groups, which are auxochromes, influences the position and intensity of these absorption bands. Upon formation of the sodium phenolate, a bathochromic (red) shift in the λmax is expected. This is because the lone pair of electrons on the negatively charged oxygen atom can participate more effectively in resonance with the aromatic ring, lowering the energy of the excited state and thus requiring lower energy (longer wavelength) light for the electronic transition researchgate.net.

Table 4: Predicted UV-Vis Absorption Maxima for this compound. (Note: Based on data for isoeugenol and expected shifts upon deprotonation.)

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol (B145695)/Water | ~260-270, ~290-310 | π → π* |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. scispace.com This technique is exclusively used for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. nih.gov

This compound, in its common E (trans) and Z (cis) isomeric forms, is an achiral molecule. It does not possess a stereocenter and lacks the necessary asymmetry to exhibit a distinct ECD spectrum. Therefore, in an achiral solvent, its ECD spectrum would be silent. An ECD signal could theoretically be induced if the molecule were placed in a chiral environment, such as by forming complexes with chiral hosts (e.g., cyclodextrins) or if it were to form ordered, helical aggregates.

Mass Spectrometry for Mechanistic Insights and Degradation Products

Mass spectrometry is a powerful analytical tool for identifying reaction intermediates, byproducts, and degradation metabolites by providing high-resolution mass information and structural data through fragmentation analysis.

Analysis of Reaction Intermediates and Byproducts

The oxidation of isoeugenol has been studied to understand its reaction mechanisms, particularly in contexts like skin sensitization and industrial applications. These studies have revealed that the reaction proceeds through highly reactive intermediates. nih.govacs.org

Electrochemical methods coupled with mass spectrometry have shown that the oxidation of isoeugenol leads to the formation of reactive quinone and quinone methide species. nih.govwho.int A proposed pathway involves the formation of a hydroxy quinone methide as a key reactive intermediate. acs.orgnih.gov Further analysis using Gas Chromatography-Mass Spectrometry (GC-MS) on the oxidation products of isoeugenol has identified several monomeric and oligomeric byproducts. The main monomeric byproducts result from the oxidative cleavage of the propenyl side chain. mdpi.com

| Identified Species | Analytical Method | Type | Reference |

| Quinone methides | EC-MS | Reactive Intermediate | nih.govwho.int |

| Quinones | EC-MS | Reactive Intermediate | nih.gov |

| Hydroxy quinone methide | Mechanistic Studies | Reactive Intermediate | acs.orgnih.gov |

| Vanillin (B372448) | GC-MS | Byproduct | mdpi.com |

| Acetovanillone | GC-MS | Byproduct | mdpi.com |

| Vanillylmandelic acid | GC-MS | Byproduct | mdpi.com |

| Oligomeric compounds | LC-MS, GPC | Byproduct | mdpi.com |

Characterization of Environmental Degradation Metabolites

Isoeugenol is known to be readily biodegradable and can also degrade upon exposure to environmental factors like air and light. heraproject.com Mass spectrometry has been crucial in identifying the resulting metabolites.

Photo-induced oxidation of isoeugenol in the presence of air leads to significant degradation. nih.gov The major degradation products identified through isolation and characterization by mass spectrometry and Nuclear Magnetic Resonance (NMR) are dimeric compounds. nih.govresearchgate.net Specifically, diastereomeric 7,4′-oxyneolignans have been identified as major products of photo-oxidation. nih.gov Besides oxidation, other metabolic pathways are possible in biological systems. These include hydroxylation at the terminal methyl group, oxidation of the propenyl double bond to form an epoxide (1,2-oxide), O-dealkylation of the methoxy group, and subsequent conjugation with glucuronide or sulfonate. industrialchemicals.gov.au The compound has also been noted to be relatively unstable in aqueous solutions. nih.gov

| Degradation Product/Metabolite | Formation Pathway | Analytical Method | Reference |

| 7,4′-oxyneolignans | Photo-oxidation (Air) | MS, NMR | nih.govresearchgate.net |

| Substituted 3-hydroxy-1-phenylpropene | Biological Hydroxylation | Proposed Metabolic Pathway | industrialchemicals.gov.au |

| 1,2-oxide (epoxide) | Biological Oxidation | Proposed Metabolic Pathway | industrialchemicals.gov.au |

| O-dealkylated metabolites | Biological O-dealkylation | Proposed Metabolic Pathway | industrialchemicals.gov.au |

| Glucuronide/Sulfonate conjugates | Biological Conjugation | Proposed Metabolic Pathway | industrialchemicals.gov.au |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the molecular world that is often inaccessible through experimental means alone. These calculations are used to predict the geometric and electronic properties of molecules with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized geometry of molecules. For Sodium 2-methoxy-4-(1-propenyl)phenolate, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the forces on all atoms are negligible.

A common functional used for such calculations on related phenolic compounds is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. nih.govresearchgate.netijsrst.com The geometry optimization would reveal crucial information about the planarity of the benzene (B151609) ring, the orientation of the methoxy (B1213986) and propenyl groups, and the ionic interaction between the phenolate (B1203915) oxygen and the sodium cation. The resulting optimized structure is the basis for all subsequent property calculations.

Basis Set Selection and Methodological Considerations

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For organic molecules containing elements like carbon, hydrogen, and oxygen, Pople-style basis sets are frequently utilized. A commonly employed and well-balanced basis set for molecules of this type is 6-311G(d,p). nih.govresearchgate.netijsrst.com This notation indicates that the core electrons are described by a single function, while the valence electrons are described by three functions, with added polarization functions (d for heavy atoms, p for hydrogen) to allow for more flexibility in describing the electron density distribution, which is crucial for capturing accurate chemical bonding.

The selection of the B3LYP functional with the 6-311G(d,p) basis set represents a robust level of theory for obtaining reliable geometric and electronic properties for this compound, balancing computational cost with accuracy. nih.gov All calculations would be performed in the gas phase to model the intrinsic properties of the isolated ionic species.

Electronic Structure and Reactivity Descriptors

Once the geometry is optimized, a variety of analyses can be performed to understand the electronic structure and predict the chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenolate oxygen and the delocalized π-system of the benzene ring, indicating these are the primary sites for electrophilic attack. The LUMO distribution would indicate the most probable sites for nucleophilic attack.

| Parameter | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netijsrst.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, the most intense red color would be expected around the phenolate oxygen atom, highlighting its strong nucleophilic character.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack.

Green regions correspond to areas of neutral potential.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the FMO analysis by visually identifying the regions most likely to be involved in chemical reactions.

Mulliken Population Analysis

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule. semanticscholar.org This analysis partitions the total electron density among the different atoms, providing an estimate of the net charge on each atom. These charges are valuable for understanding the electrostatic interactions both within the molecule and with other molecules.

| Atom | Calculated Charge (a.u.) |

|---|---|

| O (phenolate) | -0.8 to -1.0 |

| Na | +0.8 to +1.0 |

| C1 (ring) | Variable |

| O (methoxy) | Variable |

Spectroscopic Property Prediction

Theoretical Vibrational Frequencies (IR, Raman)

Computational methods, particularly DFT, are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic and anharmonic frequencies, researchers can assign specific vibrational modes to the observed spectral bands. acs.org

For isoeugenol (B1672232), the parent compound, DFT calculations at the B3LYP/cc-pVTZ level have been used to analyze its conformational landscape and interpret experimental IR and Raman spectra. acs.org These calculations help in assigning key vibrational modes, such as O-H stretching, C-H stretching of the methoxy and propenyl groups, aromatic C=C stretching, and various bending and torsional modes. While the deprotonation to form the phenolate would lead to the disappearance of the phenolic O-H stretching band (typically around 3500 cm⁻¹), the other frequencies associated with the aromatic ring, methoxy group, and propenyl side chain would be perturbed to a lesser extent. A comprehensive assignment of vibrational frequencies for isoeugenol has been performed, providing a foundational basis for understanding the vibrational characteristics of its corresponding anion. acs.org

Table 1: Selected Theoretical Vibrational Frequencies for Isoeugenol

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3560 | Stretching of the phenolic hydroxyl group (absent in the phenolate). |

| Aromatic C-H Stretch | 3060-3080 | Stretching vibrations of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2900-3000 | Stretching vibrations of C-H bonds in the methoxy and propenyl groups. |

| C=C Stretch (Aromatic) | 1500-1600 | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| C-O Stretch (Methoxy) | ~1270 | Stretching of the C-O bond in the methoxy group. |

Note: Data is based on computational studies of isoeugenol. acs.org

Time-Dependent DFT (TD-DFT) for UV-Vis and ECD Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies, oscillator strengths, and absorption wavelengths (λmax) that characterize UV-Vis spectra. researchgate.netijsrst.commdpi.com It can also be used to predict Electronic Circular Dichroism (ECD) spectra for chiral molecules.

Theoretical UV-Visible absorption spectra for isoeugenol have been computed using TD-DFT methods to understand its electronic transitions. researchgate.netijsrst.com These calculations typically predict absorption maxima in the UV region, corresponding to π → π* transitions within the conjugated system of the benzene ring and the propenyl group. The results from these calculations for isoeugenol show strong agreement with experimental data. researchgate.net For the sodium phenolate salt, a bathochromic (red) shift in the absorption maxima would be expected due to the increased electron-donating ability of the deprotonated phenolate group (-O⁻), which enhances conjugation.

Table 2: Predicted Electronic Transitions for Isoeugenol

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| ~295 | ~4.20 | >0.1 | HOMO → LUMO |

| ~255 | ~4.86 | >0.2 | HOMO-1 → LUMO |

Note: Representative data derived from TD-DFT studies on isoeugenol. researchgate.netijsrst.com

Thermochemical Parameters

Enthalpy, Entropy, and Heat Capacity Determinations

Statistical thermochemical calculations can be performed using the vibrational frequencies obtained from DFT calculations to determine standard thermodynamic functions. ijsrst.comresearchgate.net These parameters are crucial for understanding the stability and reactivity of a molecule. For isoeugenol, these calculations have been performed at the DFT/B3LYP/6-311G(d,p) level. ijsrst.com

The key thermochemical parameters include:

Enthalpy (H): A measure of the total energy of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

These values are calculated based on contributions from translational, rotational, vibrational, and electronic motions of the molecule.

Table 3: Calculated Thermochemical Parameters for Isoeugenol

| Parameter | Calculated Value | Unit |

|---|---|---|

| Zero-point vibrational energy | 115.8 | kcal/mol |

| Enthalpy (H) | 124.5 | kcal/mol |

| Entropy (S) | 99.6 | cal/mol·K |

| Heat Capacity (Cv) | 43.1 | cal/mol·K |

Note: Data is based on computational studies of isoeugenol at standard conditions (298.15 K, 1 atm). ijsrst.comresearchgate.net

Non-Linear Optical (NLO) Property Calculations

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. Computational chemistry allows for the prediction of NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. ijsrst.comresearchgate.net

Molecules with large hyperpolarizability values are potential candidates for NLO materials. These properties are often calculated using DFT methods. For isoeugenol, the NLO properties have been calculated, indicating its potential as an NLO material. ijsrst.comresearchgate.net The calculation involves determining the components of the dipole moment, polarizability, and hyperpolarizability tensors. The formation of the sodium phenolate would likely enhance the NLO properties due to increased intramolecular charge transfer from the electron-rich phenolate group to the rest of the conjugated system.

Table 4: Calculated NLO Properties for Isoeugenol

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | ~2.5 | Debye |

| Mean Polarizability (α) | ~17.5 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β_total) | ~3.8 x 10⁻³⁰ | esu |

Note: Data is based on computational studies of isoeugenol. ijsrst.comresearchgate.net

Environmental Research on the Fate and Transformation of Sodium 2 Methoxy 4 1 Propenyl Phenolate

Biodegradation Studies in Environmental Matrices

The microbial breakdown of Sodium 2-methoxy-4-(1-propenyl)phenolate (hereafter referred to as isoeugenol (B1672232), as the phenolate (B1203915) form exists in equilibrium with the phenol (B47542) in environmental conditions) is a key process in its environmental degradation.

Microcosm Experiments Simulating Soil and Aquatic Systems

Microcosm studies are crucial for simulating the environmental behavior of chemical compounds under controlled laboratory conditions. researchgate.net For isoeugenol, experiments have often involved isolating microorganisms from contaminated soil or aquatic environments and cultivating them in liquid media or soil slurries with the compound as a primary carbon source. nih.govonlinesciencepublishing.comnih.gov

In a typical soil microcosm, a soil sample is treated with a known concentration of isoeugenol. nih.gov These systems are maintained under controlled conditions of temperature and moisture to mimic natural environments. The degradation is monitored over time by analyzing the concentration of the parent compound. researchgate.net Aquatic microcosms are similarly established using water samples, where the compound is introduced, and its disappearance is tracked. researchgate.netresearchgate.net The isolation of several bacterial strains capable of degrading isoeugenol from soil samples indicates that these organisms effectively metabolize the compound in simulated terrestrial environments. nih.govonlinesciencepublishing.com

Identification of Bacterial Strains Involved in Degradation

Research has successfully identified several bacterial strains capable of utilizing isoeugenol as a sole carbon and energy source. These microorganisms play a vital role in the natural attenuation of the compound in the environment. The isolation of these bacteria typically involves enrichment cultures from soil where the compound is present.

Some of the key bacterial strains identified in the degradation of isoeugenol are detailed in the table below.

| Bacterial Strain | Source of Isolation | Key Findings |

| Bacillus subtilis HS8 | Soil | Capable of converting isoeugenol to vanillin (B372448), vanillic acid, and guaiacol (B22219). nih.gov |

| Pseudomonas putida IE27 | Not specified | Produces an enzyme that catalyzes the initial degradation step, converting isoeugenol to vanillin and acetaldehyde. nih.gov |

| Pseudomonas nitroreducens Jin1 | Soil | Able to grow on both isoeugenol and eugenol (B1671780) as sole carbon sources, producing vanillin. onlinesciencepublishing.comresearchgate.net |

| Bacillus firmus JAA1 | Soil | Showed tolerance to isoeugenol and demonstrated its bioconversion to vanillin. researchgate.net |

| Nocardia iowensis DSM 45197 | Not specified | Converts isoeugenol to vanillin through epoxide and diol intermediates. researchgate.net |

These studies demonstrate a diversity of bacterial genera with the metabolic capability to break down the isoeugenol molecule, highlighting its general biodegradability in microbially active environments.

Characterization of Metabolic Intermediates by GC-MS and LC-MS/MS

The elucidation of metabolic pathways is essential for understanding the complete biodegradation process. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques used to identify the transient intermediates formed during the microbial degradation of isoeugenol. nih.govwho.intnih.govnih.gov

Studies have revealed a common metabolic pathway for isoeugenol degradation. The initial step often involves the oxidative cleavage of the propenyl side-chain double bond. nih.gov This leads to the formation of vanillin, a key intermediate. The vanillin is then typically oxidized further to vanillic acid. nih.gov In some organisms, the pathway continues with the decarboxylation of vanillic acid to produce guaiacol. nih.gov

Another identified pathway proceeds via the formation of an epoxide. Isoeugenol is first converted to isoeugenol epoxide by a monooxygenase enzyme, which is then hydrolyzed to form isoeugenol-diol. nih.govresearchgate.net This diol is subsequently cleaved to yield vanillin. nih.gov The table below summarizes the major metabolic intermediates identified through mass spectrometry techniques.

| Intermediate Compound | Precursor | Subsequent Product | Analytical Method |

| Vanillin | Isoeugenol | Vanillic Acid | GC-MS researchgate.net |

| Vanillic Acid | Vanillin | Guaiacol | Not specified |

| Guaiacol | Vanillic Acid | Further degradation | Not specified |

| Isoeugenol-diol | Isoeugenol | Vanillin | Not specified |

| Acetaldehyde | Isoeugenol | Not applicable | Not specified |

| Isoeugenol epoxide | Isoeugenol | Isoeugenol-diol | Not specified |

| Dehydrodiisoeugenol | Isoeugenol (Bipolymerization) | Not applicable | Not specified |

The use of techniques like LC-MS/MS has also been crucial in studying reactive intermediates, such as quinones and quinone methides, which can be formed during oxidative transformations of isoeugenol. nih.gov

Abiotic Degradation Pathways

In addition to microbial action, isoeugenol can be degraded in the environment through abiotic processes, primarily driven by light and chemical reactions in water.

Photodegradation Mechanisms

Photodegradation involves the breakdown of chemical compounds by light energy. Isoeugenol is susceptible to photo-induced oxidation, particularly when exposed to light and air. nih.gov This process can lead to the formation of more complex molecules and reactive intermediates.

Forced degradation studies, where isoeugenol is exposed to light and air over extended periods, have shown that it can be oxidized to form various byproducts. nih.gov One significant product identified is a dimeric 7,4'-oxyneolignan. researchgate.net The mechanism is thought to involve the formation of a transient epoxide which can then tautomerize to an electrophilic quinone methide intermediate. nih.gov This reactive intermediate can then react with another isoeugenol molecule to form the dimer. nih.gov This photo-oxidation process is relevant for the transformation of isoeugenol on surfaces and in the upper layers of aquatic environments where sunlight penetrates.

Chemical Transformation in Aqueous Environments

In aqueous environments, isoeugenol can undergo chemical transformations, primarily through oxidation. The rate of these transformations can be influenced by factors such as pH, temperature, and the presence of reactive oxygen species (ROS) like hydroxyl radicals. nih.govcopernicus.org

The reaction with photochemically-produced hydroxyl radicals is a potential degradation pathway in natural waters, with an estimated half-life of 20.6 days. nih.gov The oxidation of isoeugenol in water can lead to the formation of reactive intermediates, including quinones and quinone methides. nih.gov These species are electrophilic and can react with other substances in the environment. Studies have shown that isoeugenol can degrade even in pure LC-MS grade water over time, suggesting that oxidation is a key transformation process. researchgate.net The conjugation of the double bond with the aromatic ring in isoeugenol makes it susceptible to oxidation pathways that may not be as favorable for its isomer, eugenol. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate (excluding toxicity)